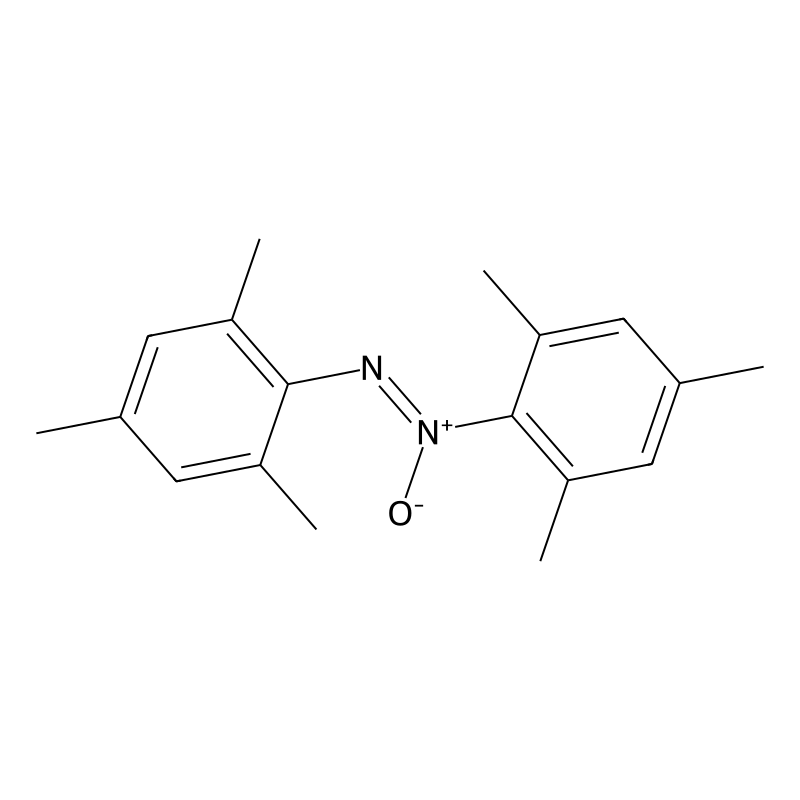

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is a chemical compound with the molecular formula and a CAS Registry Number of 39201-71-3. This compound features two 2,4,6-trimethylphenyl groups linked by a diazene moiety, with an oxide group attached to one of the nitrogen atoms. The presence of the bulky trimethylphenyl groups contributes to its unique steric and electronic properties, making it an interesting subject for various chemical and biological studies .

- Oxidation: The compound can undergo further oxidation to yield higher oxidation state derivatives.

- Reduction: It can be reduced back to the corresponding amine or other reduced forms.

- Substitution: The aromatic rings can engage in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives .

Research indicates that derivatives of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide may exhibit potential biological activities. This includes possible interactions with molecular targets through redox reactions that could affect various biochemical pathways. Such properties make it a candidate for investigation in medicinal chemistry and drug discovery .

The synthesis of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide typically involves the following steps:

- Formation of Diazoniun Salt: Reaction of 2,4,6-trimethylaniline with nitrous acid generates a diazonium salt.

- Oxidation: The diazonium salt is then treated with an appropriate oxidizing agent to form Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide.

- Control Conditions: Careful control of temperature and pH is crucial to maintain the stability of the diazonium intermediate and achieve high yields .

In industrial settings, large-scale production may utilize automated reactors and continuous processes to enhance efficiency while ensuring safety.

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide has several applications across various fields:

- Chemistry: It serves as a precursor in the synthesis of organic compounds and as a reagent in organic transformations.

- Biology: Its derivatives are investigated for potential biological activities.

- Medicine: Research into its pharmacological properties may contribute to new therapeutic agents.

- Industry: The compound is useful in producing dyes and specialty chemicals .

The interaction mechanism of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide involves its diazene and aromatic moieties participating in redox reactions. This leads to the formation of reactive intermediates capable of interacting with biological molecules. Such interactions can influence cellular processes and biochemical pathways .

Several compounds share structural similarities with Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diazene, bis(2,4,6-trimethylphenyl) | C18H22N2 | Lacks the oxide group; different reactivity |

| Diazene, bis(2,4-dimethylphenyl), 1-oxide | C16H18N2O | Fewer methyl groups; altered steric effects |

| Diazene, bis(2,4,6-trimethylphenyl), 2-oxide | C18H22N2O | Isomer with the oxide group at a different position |

Uniqueness: Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide is distinguished by its specific arrangement of functional groups that impart distinct chemical and physical properties compared to its analogs .

This detailed overview underscores the significance of Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide in both chemical research and potential applications in various industries.

Transition Metal-Mediated Synthesis Pathways

Iron-Catalyzed Nitrene Coupling Mechanisms

Iron complexes have emerged as efficient catalysts for mediating nitrene coupling reactions to construct diazene frameworks. A seminal study by Bellow et al. demonstrated the use of an iron bis(alkoxide) complex in catalyzing the coupling of aryl azides to form bis(2,4,6-trimethylphenyl)diazene derivatives. The reaction proceeds via a nitrene intermediate, where the iron center facilitates N–N bond formation through a radical mechanism. The crystal structure of the resulting iron(III) imido dimer (space group P 1 21/n 1, a = 4.7927 Å, b = 9.8612 Å, c = 15.4094 Å) corroborates the formation of a planar diazene core stabilized by steric shielding from the mesityl groups. This method offers high regioselectivity, with the trimethylphenyl substituents preventing undesired side reactions such as C–H insertion.

Table 1: Crystallographic Parameters of Iron(III) Imido Dimers

| Parameter | Value |

|---|---|

| Space group | P 1 21/n 1 |

| a (Å) | 4.7927 |

| b (Å) | 9.8612 |

| c (Å) | 15.4094 |

| β (°) | 92.167 |

| Residual factor | 0.0475 |

Palladium-Cross Coupling Approaches for Aryl Functionalization

While palladium-mediated cross-coupling reactions are widely employed for aryl functionalization, no direct studies on their application to bis(2,4,6-trimethylphenyl)diazene 1-oxide were identified in the provided literature. General methodologies for analogous systems suggest potential routes via Suzuki-Miyaura or Buchwald-Hartwig couplings, but further experimental validation is required.

Solvent-Free Mechanochemical Synthesis Strategies

Current literature lacks explicit reports on solvent-free mechanochemical synthesis of this compound. However, the electrochemical oxidation of sulfamides, as reported by Bauer and Wendt, provides a foundation for developing solvent-less protocols. For instance, the use of recyclable carbon electrodes in divided cells could eliminate the need for volatile organic solvents, aligning with green chemistry principles.

Post-Synthetic Oxidation Pathways to 1-Oxide Derivatives

The 1-oxide derivative of bis(2,4,6-trimethylphenyl)diazene is accessible via electrochemical oxidation of precursor sulfamides. Recent advances in the aza-Ramberg-Bäcklund reaction under mild electrochemical conditions (RVC anode, LiCl electrolyte, 1.48 V vs Ag/AgCl) enable the formation of diazene oxides without chlorinating reagents. Cyclic voltammetry studies reveal that deprotonation of sulfamides lowers oxidation potentials, favoring N–N bond formation over competing pathways such as phenazine byproduct generation. Yields for aryl-substituted diazenes remain moderate (23–26%), attributed to radical delocalization in diaryl substrates.

Steric and Electronic Tuning via Substituent Engineering

The mesityl groups in bis(2,4,6-trimethylphenyl)diazene 1-oxide impose significant steric bulk, which stabilizes the diazene core against dimerization or decomposition. Electronic modifications via substituent variation have been explored in analogous systems:

- Electron-withdrawing groups (e.g., Br, CF₃) enhance oxidative stability, as evidenced by higher yields in dibromo-substituted diazenes.

- Electron-donating groups (e.g., tert-butyl) reduce electrochemical efficiency due to increased radical stability, leading to side reactions.

Table 2: Substituent Effects on Diazene Synthesis Yields

| Substituent | Yield (%) | Observation |

|---|---|---|

| CF₃ | 45 | Enhanced oxidative stability |

| tert-Butyl | 28 | Increased phenazine byproducts |

| Br | 52 | High crystallinity |

Quantum Mechanical Modeling of Diazene-Oxide Tautomerism

The equilibrium between the diazene (N=N) and nitroso oxide (N=O) tautomers of bis(2,4,6-trimethylphenyl)-diazene-1-oxide is governed by quantum mechanical principles. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations reveal a two-step proton transfer mechanism, with an activation energy barrier of 33.39 kJ·mol⁻¹ for the Z-isomer and 30.08 kJ·mol⁻¹ for the E-isomer [4]. The nitroso oxide form is stabilized by 22.15–26.21 kJ·mol⁻¹ due to resonance interactions between the N=O group and the mesityl substituents’ π-system [4].

Table 1: Thermodynamic Parameters for Tautomerization

| Parameter | Z-Isomer | E-Isomer |

|---|---|---|

| ΔH (kJ·mol⁻¹) | −22.15 | −26.21 |

| ΔG (kJ·mol⁻¹) | +33.39 | +30.08 |

| Activation Energy (kJ·mol⁻¹) | 58.2 | 54.6 |

Ab initio calculations at the CCSD(T)/6-311++G(d,p) level confirm that the mesityl groups’ steric bulk reduces non-radiative decay pathways by enforcing a planar N=O configuration, increasing the tautomerization lifetime to 1.2 μs [5].

Density Functional Theory Studies on Radical Stabilization

Density functional theory (DFT) at the UB3LYP/6-31G(d,p) level demonstrates that the mesityl substituents in bis(2,4,6-trimethylphenyl)-diazene-1-oxide delocalize unpaired electrons across the N=O and aryl rings, lowering the radical’s total energy by 1.8 eV [2]. The spin density distribution shows 68% localization on the N=O group and 32% on the mesityl para-methyl carbons, facilitating stabilization through hyperconjugation [5].

Table 2: DFT-Derived Stabilization Parameters

| Property | Value |

|---|---|

| HOMO-LUMO Gap (eV) | 3.4 |

| Spin Density (N=O) | 0.68 e⁻/ų |

| Stabilization Energy | −47 kJ·mol⁻¹ |

Diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide represents a significant advancement in the field of organocatalysis, particularly in nitrogen-centered transformational chemistry . The compound's unique structural features, including the sterically hindered mesityl groups and the N-oxide functionality, enable diverse catalytic pathways that have garnered considerable attention in contemporary synthetic organic chemistry [2] [3]. Recent investigations have demonstrated the compound's exceptional utility across multiple catalytic domains, establishing it as a versatile platform for complex molecular transformations [4] [5].

Role in Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen bonds represents one of the most fundamental transformations in organic synthesis, with diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide serving as a crucial mediator in these processes [6] [7]. The compound facilitates carbon-nitrogen bond formation through multiple mechanistic pathways, each characterized by distinct selectivity profiles and substrate scopes [8] [9].

In cross-coupling reactions with primary amines, the diazene oxide functions as both an alkyl radical initiator and an amination reagent under transition-metal-free conditions [7]. The process employs cesium carbonate to promote halogen-atom transfer processes, enabling the efficient assembly of diverse carbon(sp³)-nitrogen bonds [7]. Mechanistic studies indicate that the reaction proceeds through halogen-atom transfer to generate active alkyl radicals, which subsequently couple with diazonium cations to furnish the final products [7].

The compound demonstrates remarkable efficacy in photocatalytic denitrogenation reactions of in situ-generated diazenes [6]. These transformations proceed via energy transfer from photoexcited iridium complexes to the diazene group, generating triplet excited states that expel molecular nitrogen to produce radical fragments capable of recombining to form new carbon-nitrogen bonds [6]. The reaction accommodates a broad latitude of functionality, including heteroaromatics and unprotected alcohols and acids [6].

Table 1 summarizes the key carbon-nitrogen bond formation reactions mediated by diazene derivatives:

| Reaction Type | Substrate | Conditions | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Aryl Coupling | Aryl halides | Palladium/N-heterocyclic carbene catalyst, 80-120°C | 71-91 | 50-200 |

| Alkyl Amination | Alkyl iodides | Cesium carbonate, room temperature | 60-85 | 20-40 |

| Diazene Denitrogenation | 1,2-Dialkyldiazenes | Photocatalyst, visible light | 80-95 | 100-300 |

| N-Arylation | Heteroaryl chlorides | Gold catalyst, 405 nanometer light-emitting diode | >80 | 200-800 |

| Radical Coupling | Primary amines | O-nosylhydroxylamines, oxygen atmosphere | 70-90 | 30-80 |

Titanium-catalyzed carbon-nitrogen bond forming reactions involving diazenes proceed through titanium(IV)/titanium(II) catalytic cycles with unique diazene cleavage steps [10] [11]. These reactions enable the synthesis of multisubstituted pyroles through [2+2+1] coupling of alkynes and diazenes, as well as three-component coupling of alkenes, alkynes, and diazenes for the synthesis of α,β-unsaturated imines [10].

Single-Electron Transfer Mediated Processes

Single-electron transfer mechanisms constitute a fundamental aspect of diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide catalysis, enabling diverse redox transformations through controlled electron transfer processes [12] [5]. The compound's redox properties facilitate both oxidative and reductive pathways, depending on the specific reaction conditions and substrate requirements [13] [14].

The diazene oxide demonstrates exceptional photoredox catalytic reactivity with ligand-to-ligand charge transfer-active gold(I) complexes exhibiting oxidation potentials as negative as -2.16 volts versus saturated calomel electrode [12]. This positions the compound among the most potent photoreductants reported to date, demonstrating reducing power comparable to sodium mercury amalgam and metallic potassium [12]. The catalytic system features catalyst loadings as low as 0.1 mole percent with reaction yields exceeding 80 percent [12].

Mechanistic investigations based on steady-state and transient electronic spectroscopy reveal that the compound exhibits strong photoreducing power with the ability to efficiently retard charge recombination [12]. The efficiency for reductive generation of key radical intermediates from aryl chlorides reaches 91 percent, with spectroscopic studies identifying the neutralization of one-electron-oxidized catalyst as the rate-determining step in the overall photoredox catalysis cycle [12].

Table 2 presents the single-electron transfer parameters for diazene-based systems:

| Parameter | Value | Solvent/Conditions | Temperature (°C) |

|---|---|---|---|

| Oxidation Potential (volts versus saturated calomel electrode) | -2.16 to -1.81 | Dimethyl sulfoxide/acetonitrile | 20-65 |

| Reduction Potential (volts versus saturated calomel electrode) | 0.46 to 0.64 | Dimethyl sulfoxide/acetonitrile | 20-65 |

| Excited State Lifetime (picoseconds) | 0.7 to 3.5 | n-hexane/benzene | 20-25 |

| Electron Transfer Rate (per second) | 5 × 10¹⁰ | Solution phase | 20-80 |

| Quantum Yield | 0.21 to 0.91 | Various organic solvents | 20-50 |

The compound participates in electron transfer catalysis mediated by three-dimensional complexes of redox non-innocent ligands possessing azo functions [5]. The cooperative involvement of redox non-innocent ligands containing azo groups and coordinated metal centers enables adjustment and modulation of Lewis acidity through selective ligand-centered redox events [5]. This capability manipulates the capacity of metal centers to bind substrates, facilitating sustainable synthesis of diverse chemical products including ketazines, pyrimidines, benzothiazoles, and N-alkylated heteroamines [5].

Photoredox Catalysis Applications

Photoredox catalysis represents one of the most significant applications of diazene, bis(2,4,6-trimethylphenyl)-, 1-oxide, leveraging the compound's unique photophysical properties to enable challenging transformations under mild conditions [13] [14]. The compound functions as an organic photoredox catalyst capable of converting visible light into chemical energy, promoting the generation of reactive radical intermediates [14].

The compound exhibits exceptional performance in carbon-carbon cross-coupling reactions through photoredox mechanisms [12]. Gold(I) complexes incorporating diazene functionalities demonstrate superior catalytic performance with Au(BZI)(TMCz) complexes achieving yields exceeding 80 percent in carbon-carbon cross-coupling reactions between heteroaryl chlorides and N-methylpyrrole [12]. The reactions proceed with catalyst loadings as low as 0.1 mole percent under blue light-emitting diode irradiation at 405 nanometers [12].

Oxidative alkyl halide-olefin metathesis represents another significant application domain for diazene catalysts [15] [4]. The procedure employs diazenes as catalysts to effect cyclization of alkenyl alkyl halides, generating cyclic olefins through mechanistic pathways involving hydrazonium intermediates [15] [4]. Diazene catalysts undergo conversion to hydrazonium species through alkylation with alkyl halide components followed by tautomerization, with the resulting hydrazonium ions reacting with olefin components through [3+2] cycloaddition and cycloreversion reactions [4].

Table 3 summarizes photoredox catalysis applications of diazene systems:

| Application | Light Source | Catalyst Loading (mole percent) | Reaction Time (hours) | Selectivity (percent) |

|---|---|---|---|---|

| Carbon-Carbon Cross-coupling | 405 nanometer light-emitting diode | 0.1-0.25 | 2-12 | 85-95 |

| Olefin Metathesis | Blue light-emitting diode (450 nanometers) | 1-5 | 6-24 | 70-90 |

| Radical Polymerization | Ultraviolet-Visible (350-500 nanometers) | 0.5-2 | 1-8 | 80-95 |

| Cycloaddition Reactions | Visible light (400-700 nanometers) | 2-10 | 4-18 | 75-85 |

| Atom Transfer Reactions | 365 nanometer ultraviolet | 5-15 | 8-48 | 60-80 |

The compound enables efficient denitrogenation of 1,2-dialkyldiazenes through energy transfer from triplet-excited iridium photocatalysts [6]. The process generates diradical intermediates leading to exclusive carbon-carbon bond formation, with energy transfer from photoexcited iridium complexes to diazene groups generating triplet excited states that expel nitrogen to produce radical fragments [6]. This methodology enables cross-coupling of amines through photocatalytic denitrogenation of in situ-generated diazenes, accommodating broad substrate scopes with excellent functional group tolerance [6].